4-[(4-methylphenoxy)methyl]-2-[3-(piperazin-1-ylmethyl)phenyl]-1H-pyrimidin-6-one
Description
4-[(4-methylphenoxy)methyl]-2-[3-(piperazin-1-ylmethyl)phenyl]-1H-pyrimidin-6-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core substituted with a phenyl group and a piperazine moiety, making it a versatile scaffold for drug development and other scientific research.
Properties
IUPAC Name |
4-[(4-methylphenoxy)methyl]-2-[3-(piperazin-1-ylmethyl)phenyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-5-7-21(8-6-17)29-16-20-14-22(28)26-23(25-20)19-4-2-3-18(13-19)15-27-11-9-24-10-12-27/h2-8,13-14,24H,9-12,15-16H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGOUIUSFJRMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC(=O)NC(=N2)C3=CC=CC(=C3)CN4CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenoxy)methyl]-2-[3-(piperazin-1-ylmethyl)phenyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-methylphenol with formaldehyde to form 4-(hydroxymethyl)phenol, which is then reacted with 4-chloromethylpyrimidine to yield 4-[(4-methylphenoxy)methyl]pyrimidine. This intermediate is further reacted with 3-(piperazin-1-ylmethyl)benzaldehyde under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylphenoxy)methyl]-2-[3-(piperazin-1-ylmethyl)phenyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The phenyl and piperazine moieties can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-[(4-methylphenoxy)methyl]-2-[3-(piperazin-1-ylmethyl)phenyl]-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenoxy)methyl]-2-[3-(piperazin-1-ylmethyl)phenyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-[(4-methylphenoxy)methyl]-2-[3-(piperazin-1-ylmethyl)phenyl]-1H-pyrimidin-6-one: Unique due to its specific substitution pattern and potential biological activity.
This compound derivatives: Similar compounds with slight modifications in the substitution pattern, leading to different biological activities and properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
